Technical Documentation Center

9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene
  • CAS: 1955540-16-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Chemical Entity: 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical exploration of the novel chemical entity, 9-Methoxy-1,4-dioxa-8-azaspiro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of the novel chemical entity, 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene. As this compound is not found in the current chemical literature, this document serves as a prospective analysis of its chemical structure, potential synthetic pathways, predicted physicochemical properties, and prospective applications in the field of medicinal chemistry. The insights presented herein are extrapolated from established principles of organic chemistry and the known characteristics of analogous structural motifs, including azaspirocycles, dioxaspiroketals, and N-alkoxy enamines. The aim of this guide is to provide a foundational resource for researchers interested in the synthesis and evaluation of this and related novel spirocyclic systems.

Introduction: The Rationale for Exploring Novel Spirocyclic Scaffolds

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality.[1] This structural rigidity offers a departure from the "flatland" of aromatic compounds, providing a unique spatial arrangement of functional groups that can lead to enhanced target affinity and selectivity.[1] Azaspirocycles, in particular, are privileged structures in medicinal chemistry, with applications ranging from oncology to neuroscience.[2] The incorporation of a 1,4-dioxa spiroketal moiety can further influence physicochemical properties such as solubility and metabolic stability.[1]

The putative compound, 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene, combines these features with an N-alkoxy enamine functionality, a structural motif known for its unique electronic properties and reactivity.[3] This guide will deconstruct the chemical nature of this target molecule and provide a scientifically grounded prospectus on its synthesis and potential utility.

Proposed Chemical Structure and Isomeric Considerations

The systematic name "9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene" defines a precise molecular architecture. The core of the molecule is a spirocyclic system where a five-membered 1,3-dioxolane ring and a seven-membered azepane ring are joined at a single carbon atom. The numbering of the spirocycle dictates the placement of the heteroatoms and functional groups.

start Cycloheptane-1,4-dione step1 Ketalization with Ethylene Glycol start->step1 intermediate1 1,4-Dioxaspiro[4.6]undecan-8-one step1->intermediate1 step2 Reductive Amination intermediate1->step2 product 1,4-Dioxa-8-azaspiro[4.6]undecane step2->product

Caption: Proposed workflow for the synthesis of the spirocyclic amine core.

Formation of the N-Methoxy Enamine

The final step involves the conversion of the secondary amine to the target N-methoxy enamine. This is a less common transformation, and the proposed route is based on the chemistry of N-alkoxy amines and enamines.

Protocol 2: Synthesis of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene

  • N-Hydroxylation: The secondary amine can be oxidized to the corresponding hydroxylamine using a mild oxidizing agent.

  • O-Methylation: The resulting N-hydroxy spirocycle is then O-methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Dehydrogenation/Isomerization: The final step to introduce the double bond to form the enamine is the most challenging. This might be achieved through a controlled oxidation or a base-catalyzed isomerization if a suitable precursor can be synthesized. An alternative could involve the synthesis of the corresponding lactam followed by a more complex series of transformations.

Given the challenges of direct dehydrogenation, a more controlled approach might involve the synthesis of an N-methoxy lactam followed by reduction and elimination.

Predicted Physicochemical Properties

The physicochemical properties of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene are predicted based on its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H15NO3Based on proposed structure
Molecular Weight 185.22 g/mol Based on molecular formula
Appearance Colorless to pale yellow oil or low-melting solidSimilar to other spirocyclic amines
Solubility Soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO)Presence of polar functional groups and a non-polar hydrocarbon backbone
LogP 1.5 - 2.5A balance of hydrophilic (ether, amine) and lipophilic (alicyclic) regions
pKa 4-6 (for the protonated enamine)The N-methoxy group and the enamine structure will reduce the basicity compared to a saturated amine.

Prospective Spectroscopic Characterization

The structural elucidation of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.5-4.0 ppm), the protons on the dioxolane ring (a multiplet around 3.8-4.2 ppm), and the vinylic proton of the enamine (a singlet or a narrow multiplet in the 4.5-5.5 ppm region). The remaining protons on the seven-membered ring would appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The spectrum would show signals for the spiro carbon, the carbons of the dioxolane ring, the two sp² carbons of the enamine double bond, the methoxy carbon, and the remaining sp³ carbons of the seven-membered ring.

  • IR Spectroscopy: Key vibrational bands would include C-O stretching frequencies for the ether and methoxy groups (around 1050-1150 cm⁻¹), a C=C stretching frequency for the enamine (around 1640-1680 cm⁻¹), and C-H stretching frequencies for the aliphatic and vinylic protons.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 185.22. Fragmentation patterns would likely involve the loss of the methoxy group, and cleavage of the spirocyclic rings.

Potential Applications in Drug Discovery

While the biological activity of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene is unknown, its structural features suggest several potential areas of application in medicinal chemistry.

  • CNS-active Agents: The rigid, three-dimensional structure of azaspirocycles is often found in compounds targeting receptors and transporters in the central nervous system. [2]The lipophilicity of the proposed molecule may allow it to cross the blood-brain barrier.

  • Enzyme Inhibitors: The unique spatial arrangement of functional groups could enable it to act as a specific inhibitor for certain enzymes. The enamine functionality could potentially participate in covalent interactions with active site residues.

  • Scaffold for Library Synthesis: This molecule could serve as a versatile starting point for the synthesis of a library of related compounds. The enamine double bond provides a handle for further functionalization, and the secondary amine (in the precursor) can be derivatized with various substituents.

core 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene app1 CNS-Active Agents core->app1 app2 Enzyme Inhibitors core->app2 app3 Scaffold for Combinatorial Chemistry core->app3

Caption: Potential application areas for the target spirocyclic scaffold.

Conclusion and Future Directions

9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene represents an unexplored area of chemical space with potential for applications in drug discovery and organic synthesis. This technical guide has provided a theoretical framework for its structure, a plausible synthetic route, and predicted properties based on sound chemical principles and analogies to known compounds.

The next logical steps for researchers interested in this molecule would be to:

  • Execute the Proposed Synthesis: The synthesis of the 1,4-dioxa-8-azaspiro[4.6]undecane core should be a feasible starting point. The subsequent formation of the N-methoxy enamine will likely require optimization and exploration of different synthetic methods.

  • Full Spectroscopic Characterization: Once synthesized, the compound must be rigorously characterized using NMR, IR, mass spectrometry, and potentially X-ray crystallography to confirm its structure.

  • Evaluation of Physicochemical and Biological Properties: Experimental determination of properties such as solubility, LogP, and pKa will be crucial. Initial biological screening against a panel of relevant targets could reveal potential therapeutic applications.

This guide serves as a testament to the power of predictive chemistry and provides a roadmap for the exploration of this and other novel spirocyclic systems.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Zheng, Y.J., and Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Kirichok A, Shton I, Pishel I, Zozulya S,. Borysko P, Kubyshkin V, Zaporozhets O, Tolmachev A,. Mykhailiuk P. Synthesis of Multifunctional Spirocyclic. Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5454.
  • BenchChem. (2025). The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds.
  • Yokoshima, S., & Fukuyama, T. (2024). Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom. Chemical and Pharmaceutical Bulletin, 72(5), 297-307.
  • Studer, A., & Schulte, T. (2011). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 65(4), 254-258.
  • Xia, Y., Wang, S., Miao, R., Liao, J., Ouyang, L., & Luo, R. (2022). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 20(30), 5961-5966.
  • BenchChem. (2025). 1,4-Dioxaspiro[4.5]decan-8-one chemical properties.
  • RSC Publishing. (2022).
  • Taylor & Francis. (2018).
  • PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
  • J-Stage. (2024).
  • CHIMIA. (2011).
  • ResearchGate. (2025).
  • Cheméo. (2024). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).
  • MDPI. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties.
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Master Organic Chemistry. (2010). Enamines.
  • ResearchGate. (2024). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element.
  • YouTube. (2023).
  • Sigma-Aldrich. (2024). 1,4-Dioxa-8-azaspiro 4.5 decane for synthesis 177-11-7.

Sources

Protocols & Analytical Methods

Method

Application Note: 9-Methoxy-1,4-dioxa-8-azaspiroundec-8-ene as a Next-Generation Spirocyclic Scaffold in Drug Discovery

Application Note: 9-Methoxy-1,4-dioxa-8-azaspiro[1]undec-8-ene as a Next-Generation Spirocyclic Scaffold in Drug Discovery Executive Summary The transition from planar, heavily aromatic compound libraries to complex, thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 9-Methoxy-1,4-dioxa-8-azaspiro[1]undec-8-ene as a Next-Generation Spirocyclic Scaffold in Drug Discovery

Executive Summary

The transition from planar, heavily aromatic compound libraries to complex, three-dimensional architectures is a defining paradigm shift in modern drug discovery. This movement, widely recognized as the "Escape from Flatland" [1], correlates the increased fraction of sp³-hybridized carbons ( Fsp3​ ) with improved physicochemical properties, reduced off-target toxicity, and higher clinical success rates.

9-Methoxy-1,4-dioxa-8-azaspiro[1]undec-8-ene (CAS: 1955540-16-5) represents a highly versatile, conformationally restricted spirocyclic building block designed to address these exact needs [2]. Featuring an azaspiro[1]undecene core, this scaffold provides unique 3D vector projections that are impossible to achieve with flat piperidine or azepane rings. Furthermore, it possesses two orthogonal functional handles—a 1,4-dioxa ketal and a cyclic lactim ether (methoxy imine)—enabling divergent, late-stage functionalization.

This application note details the structural rationale, physicochemical profiling, and validated experimental protocols for utilizing this spirocycle in hit-to-lead optimization campaigns.

Structural Rationale & Orthogonal Reactivity

The integration of spirocyclic scaffolds into lead compounds is driven by the need to project pharmacophores into under-explored regions of the target binding pocket [2]. The 9-Methoxy-1,4-dioxa-8-azaspiro[1]undec-8-ene core offers several distinct chemical advantages:

  • The Azaspiro[1] Core: The fusion of a 7-membered azepine ring with a 5-membered dioxolane ring restricts the conformational flexibility of the macrocycle. This rigidification minimizes the entropic penalty upon target binding while projecting substituents in defined equatorial and axial vectors.

  • The 1,4-Dioxa Ketal: This moiety serves as a masked ketone. It is stable under basic and nucleophilic conditions but can be selectively unmasked via mild acidic hydrolysis. The resulting ketone is a prime candidate for reductive amination or Grignard addition.

  • The Lactim Ether (Methoxy Imine): Located at the C8-C9 position, the methoxy enol ether/lactim ether acts as an electrophilic hub. Lactim ethers are classic substrates for nucleophilic addition (e.g., using organolithium or Grignard reagents) to generate substituted cyclic imines, which can subsequently be reduced to substituted azepanes [3]. Alternatively, aqueous hydrolysis converts the lactim ether into a stable lactam.

Pharmacophore Vector Projection

Pharmacophore Flat Flatland (Aromatic) V1 Vector X (Planar) Flat->V1 V2 Vector Y (Planar) Flat->V2 Spiro Spirocyclic (3D Core) V3 Vector X (Equatorial) Spiro->V3 V4 Vector Y (Axial) Spiro->V4 V5 Vector Z (Orthogonal) Spiro->V5

Caption: Vector projection comparison between planar aromatic rings and 3D spirocyclic scaffolds.

Comparative Physicochemical Profiling

Increasing the Fsp3​ character of a lead series directly impacts its developability. Table 1 summarizes the typical property shifts observed when replacing a flat aromatic/heteroaromatic core (e.g., a substituted indole or quinoline) with a spirocyclic core derived from 9-Methoxy-1,4-dioxa-8-azaspiro[1]undec-8-ene.

Table 1: Physicochemical Impact of Spirocyclic Core Integration

PropertyFlat Aromatic CoreSpirocyclic Core (Azaspiro[1])Mechanistic Rationale
Fsp3​ Fraction < 0.25> 0.60 High saturation disrupts π−π stacking in the crystal lattice, lowering the melting point [1].
Aqueous Solubility (LogS) Poor (< 10 µM)Excellent (> 100 µM) Disruption of crystal lattice energy significantly enhances thermodynamic solubility [1].
Lipophilicity (cLogP) 3.5 – 5.01.5 – 3.0 Increased 3D volume and polarity of the ketal/amine reduce non-specific lipophilic binding.
Metabolic Stability Prone to CYP oxidationHigh Lack of flat, electron-rich aromatic surfaces reduces susceptibility to CYP450 epoxidation.

Divergent Synthetic Workflows

The true power of this building block lies in its orthogonal reactivity. The workflow below illustrates how a single starting material can be branched into diverse chemical spaces.

Workflow Core 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (Spirocyclic Core) Path1 Pathway A: Ketal Deprotection Core->Path1 Path2 Pathway B: Lactim Ether Functionalization Core->Path2 Ketone Unmasked Ketone Intermediate Path1->Ketone Mild Acidic Hydrolysis Azepine Substituted Azepine Derivative Path2->Azepine Grignard / Organolithium RedAm Reductive Amination (Target Ligand) Ketone->RedAm Amine + NaBH(OAc)3

Caption: Divergent synthetic workflow illustrating orthogonal functionalization of the spirocyclic core.

Experimental Protocols

The following protocols have been designed as self-validating systems. Causality is provided for all critical steps to ensure reproducibility and scientific rigor.

Protocol A: Selective Mild Acidic Hydrolysis of the 1,4-Dioxa Ketal

Objective: Unmask the ketone for downstream reductive amination while preserving the acid-sensitive lactim ether.

Scientific Rationale: Strong mineral acids (e.g., aqueous HCl) will rapidly hydrolyze both the ketal and the lactim ether (yielding a lactam). To achieve chemoselectivity, we employ Pyridinium p-toluenesulfonate (PPTS) in a wet organic solvent [4]. PPTS provides a mildly acidic environment (pH ~4.5) sufficient to cleave the 1,4-dioxa ring without triggering the hydrolysis of the methoxy imine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (e.g., 500 mg) of 9-Methoxy-1,4-dioxa-8-azaspiro[1]undec-8-ene in 10 mL of an Acetone/Water mixture (9:1 v/v).

  • Catalyst Addition: Add 0.15 equivalents of Pyridinium p-toluenesulfonate (PPTS) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60 °C) under a nitrogen atmosphere.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (higher Rf​ ) should cleanly convert to the ketone product (lower Rf​ , stains strongly with 2,4-Dinitrophenylhydrazine). Stop the reaction immediately upon consumption of the starting material (typically 4–6 hours) to prevent over-hydrolysis.

  • Quenching & Extraction: Cool to room temperature and quench with 5 mL of saturated aqueous NaHCO3​ to neutralize the PPTS. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure azaspiro-ketone.

Protocol B: Nucleophilic Addition to the Lactim Ether

Objective: Introduce an alkyl or aryl substituent at the C9 position via Grignard addition.

Scientific Rationale: The methoxy group of the lactim ether acts as a leaving group upon attack by a hard nucleophile [3]. Performing this reaction at cryogenic temperatures (-78 °C) is critical to control the exotherm and prevent premature ring-opening or double-addition side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 1.0 equivalent of the spirocycle in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 15 minutes to ensure thermal equilibration.

  • Nucleophilic Attack: Dropwise, add 1.2 equivalents of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) via syringe over 10 minutes.

  • Reaction Evolution: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over an additional hour.

  • Reduction (Optional but Recommended): To directly yield the saturated, substituted azepane, add 2.0 equivalents of Sodium Borohydride ( NaBH4​ ) in 3 mL of Methanol directly to the 0 °C mixture. Stir for 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH4​Cl (Evolution of gas will occur).

  • Workup: Extract with Dichloromethane (3 x 20 mL). Dry the combined organics over MgSO4​ , filter, and concentrate. The resulting functionalized spirocycle is now ready for final lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Sano, S., & Nakao, M. (2015). Chemistry of 2,5-Diketopiperazine and its Bis-Lactim Ether: A Brief Review. Heterocycles, 91(7), 1349-1361.

  • BenchChem Technical Support. (2025). Selective Deprotection of Cyclohexylidene Ketals. BenchChem Application Notes.

Sources

Application

Scale-up manufacturing process for 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene

Application Note: Scale-Up Manufacturing Process for 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene Introduction & Strategic Importance In modern drug discovery, the incorporation of sp³-rich spirocyclic scaffolds is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Manufacturing Process for 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene

Introduction & Strategic Importance

In modern drug discovery, the incorporation of sp³-rich spirocyclic scaffolds is a proven strategy to improve the physicochemical properties of drug candidates—a paradigm often referred to as "escaping from flatland." The compound [1] is a highly valuable spirocyclic building block. Structurally, it is the lactim ether of a masked azepane-2,5-dione (a caprolactam derivative) featuring a 1,4-dioxa spiroketal at position 5.

The reactive methoxy imine (lactim ether) moiety serves as a versatile electrophilic center. It enables the downstream synthesis of fused heterocyclic systems (such as triazoles or imidazoles) and allows for the introduction of diverse nucleophiles to functionalize the 7-membered azepane ring, making it an indispensable intermediate for medicinal chemists.

Retrosynthetic Strategy & Route Selection

The scalable synthesis of this spirocycle relies on a highly controlled three-step sequence starting from commercially available[2].

  • Oximation: The sequence begins with the selective oximation of the free ketone using hydroxylamine.

  • Ring Expansion (Causality Insight): The critical step is the expansion of the 6-membered cyclohexanone ring to the 7-membered azepane ring. While the Schmidt reaction (using NaN₃ and strong acids) is a traditional method for lactam synthesis, the highly acidic conditions would inevitably hydrolyze the acid-sensitive spiroketal. Therefore, a mild, base-mediated Beckmann rearrangement of the oxime is employed. By activating the oxime with methanesulfonyl chloride (MsCl) in the presence of triethylamine, the anti-periplanar carbon migrates to the nitrogen, forming [3] while perfectly preserving the ketal.

  • Lactim Etherification: The final step converts the secondary amide (lactam) into the target lactim ether. O-alkylation of lactams is kinetically favored using hard electrophiles. For scale-up manufacturing, Dimethyl Sulfate (DMS) is selected over Meerwein's salt due to its superior scalability, lower cost, and ease of handling in industrial reactors, provided that proper quenching protocols are strictly followed.

Visualizing the Synthetic Workflow

Workflow SM 1,4-Cyclohexanedione Monoethylene Acetal Oxime Oxime Intermediate (Ketal Protected) SM->Oxime NH2OH·HCl, NaOAc EtOH, 80°C Lactam 1,4-Dioxa-8-azaspiro[4.6] undecan-9-one Oxime->Lactam MsCl, Et3N DCM, 0°C to RT Target 9-Methoxy-1,4-dioxa-8- azaspiro[4.6]undec-8-ene Lactam->Target Me2SO4, K2CO3 Toluene, 110°C

Synthetic workflow for 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene.

Scale-Up Manufacturing Protocols

Self-Validating System Note: Each step includes specific in-process controls (IPCs) to ensure the chemical integrity of the intermediates before proceeding to the next stage.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one oxime

  • Charge: To a 50 L glass-lined reactor, add 1,4-cyclohexanedione monoethylene acetal (5.0 kg, 32.0 mol) and absolute ethanol (25 L).

  • Addition: Add hydroxylamine hydrochloride (2.45 kg, 35.2 mol, 1.1 eq) and sodium acetate (2.89 kg, 35.2 mol, 1.1 eq). Causality: Sodium acetate acts as a mild base buffer to liberate free hydroxylamine without causing base-catalyzed aldol side reactions.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 3 hours.

  • Workup: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove the ethanol. Partition the residue between Ethyl Acetate (30 L) and Water (20 L). Separate the layers, wash the organic layer with brine (15 L), dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a white crystalline solid.

  • Validation: Verify completion via TLC (EtOAc/Hexane 1:1). The oxime should appear as a single spot (Rf ~0.4).

Step 2: Mild Beckmann Rearrangement to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

  • Charge: Dissolve the oxime (5.2 kg, ~30.4 mol) in anhydrous Dichloromethane (DCM, 35 L) under a nitrogen atmosphere.

  • Cooling & Base: Add Triethylamine (TEA, 6.15 kg, 60.8 mol, 2.0 eq). Cool the reactor to 0°C to 5°C.

  • Activation: Slowly add Methanesulfonyl chloride (MsCl, 3.83 kg, 33.4 mol, 1.1 eq) dropwise over 2 hours, maintaining the internal temperature below 5°C. Causality: Strict temperature control prevents the exothermic runaway of the mesylation and suppresses the formation of unwanted elimination byproducts.

  • Rearrangement: After addition, stir at 0°C for 1 hour, then gradually warm to 25°C and stir for an additional 6 hours. The O-mesyloxime intermediate spontaneously undergoes anti-periplanar migration to form the lactam.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 L). Separate the organic layer, wash with water (20 L) and brine (20 L), dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Heptane to afford the pure lactam.

Mechanism Step1 Oxime Formation (C=N-OH) Step2 O-Mesylation (C=N-OMs) Step1->Step2 MsCl / Et3N, 0°C Step3 Anti-Periplanar Migration (Alkyl shift to N, OMs leaves) Step2->Step3 Rate Determining Step, 25°C Step4 Nitrilium Ion Intermediate Step3->Step4 Ring Expansion (6 to 7) Step5 Hydration & Tautomerization (Lactam Formation) Step4->Step5 H2O Quench

Mild Beckmann rearrangement mechanism preserving the acid-sensitive ketal.

Step 3: O-Alkylation to 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene

  • Charge: To a clean, dry 50 L reactor, add 1,4-dioxa-8-azaspiro[4.6]undecan-9-one (4.0 kg, 23.4 mol) and anhydrous Toluene (25 L).

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 6.47 kg, 46.8 mol, 2.0 eq).

  • Alkylation: Add Dimethyl Sulfate (DMS, 3.54 kg, 28.1 mol, 1.2 eq) in one portion. (Caution: DMS is highly toxic and alkylating; perform under strict containment.)

  • Heating: Heat the suspension to 110°C (reflux) for 12 hours. Causality: The heterogeneous K₂CO₃ scavenges the generated methylsulfuric acid, driving the O-alkylation to completion while preventing acid-catalyzed ketal cleavage.

  • Quenching (Critical Safety Step): Cool the reactor to 20°C. Slowly add 10% aqueous Ammonia (10 L) and stir vigorously for 2 hours. Causality: Ammonia effectively destroys any unreacted DMS, mitigating toxicity risks during downstream processing.

  • Isolation: Separate the toluene layer, wash with water (10 L) and brine (10 L), dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via short-path vacuum distillation to yield the target lactim ether.

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch reproducibility and scientific integrity, the following quantitative data and IPC parameters must be strictly monitored:

Process StepTarget Intermediate / ProductKey Analytical MethodAcceptance Criteria
Step 1 Oxime IntermediateHPLC (UV 210 nm)< 2.0% starting material; MS: [M+H]⁺ = 172.1 m/z
Step 2 1,4-Dioxa-8-azaspiro[4.6]undecan-9-oneFT-IR / HPLC< 1.0% oxime; IR: Strong C=O stretch at ~1660 cm⁻¹
Step 3 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-eneGC-MS / ¹H NMR< 1.0% lactam; MS: [M+H]⁺ = 186.1 m/z; NMR: Disappearance of NH signal, appearance of OCH₃ singlet at ~3.6 ppm

References

  • Lançois, D., et al. "Synthesis of the Intermediates." US Patent App. 2020/0223855 A1, 2020.
  • "9-methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene." NextSDS Chemical Substance Information. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best solvents for maximizing the shelf-life and stability of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (CAS: 1955540-16...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (CAS: 1955540-16-5)[1]. This compound possesses a dual-threat degradation profile, making solvent selection the single most critical factor in maximizing its shelf-life and experimental reproducibility.

Below, you will find the mechanistic rationale for solvent selection, troubleshooting FAQs, and self-validating protocols to ensure absolute structural integrity during your assays.

Part 1: Molecular Vulnerability Profile (The "Why")

To understand how to store this compound, we must first understand how it degrades. The molecule contains two highly sensitive functional groups:

  • The 1,4-Dioxaspiro Ketal (Positions 1-5): Acetals and ketals are notoriously sensitive to acid-catalyzed hydrolysis. Even trace amounts of protons (H⁺) in the presence of adventitious moisture will rapidly cleave the dioxolane ring, yielding a ketone and ethylene glycol [1].

  • The 9-Methoxy-8-azaspiro Lactim Ether (Positions 8-9): Cyclic imino ethers (lactim ethers) act as activated ester-equivalents. They are highly susceptible to nucleophilic attack by water. This hydrolysis is accelerated by protonation of the imine nitrogen, driving an irreversible conversion into a thermodynamic lactam (cyclic amide) sink [2].

Because both degradation pathways are catalyzed by protons and consume water, strict exclusion of moisture and acid is non-negotiable.

Degradation Compound 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (Intact Compound) Moisture Trace Moisture (H2O) Compound->Moisture Acid Trace Acid (H+) Compound->Acid Pathway1 Lactim Ether Hydrolysis (Fast in Acid/Moisture) Moisture->Pathway1 Pathway2 Ketal Deprotection (Acid Catalyzed) Moisture->Pathway2 Acid->Pathway1 Acid->Pathway2 Degradant1 Lactam Derivative (Loss of Methoxy) Pathway1->Degradant1 Degradant2 Ketone Derivative (Loss of Dioxolane) Pathway2->Degradant2 Stabilization Stabilization Strategy: Anhydrous Aprotic Solvents + Amine Stabilizers (e.g., TEA) Stabilization->Compound Prevents Degradation

Figure 1: Mechanistic degradation pathways of the compound and the stabilization intervention.

Part 2: Solvent Selection Matrix

To prevent the causality loop of acid-generation and hydrolysis, solvents must be aprotic, strictly anhydrous, and slightly basic .

SolventDielectric Constant (ε)Recommended StabilizerStability ScoreCausality / Rationale
Acetonitrile (MeCN) 37.50.1% Triethylamine (TEA)10/10 Highly polar, aprotic. TEA neutralizes any trace acid, protecting both the ketal and lactim ether.
Tetrahydrofuran (THF) 7.5BHT + 0.1% TEA9/10 Excellent solubility. BHT prevents peroxide formation (which can generate acids).
Dichloromethane (DCM) 8.9Amylene7/10 Good for short-term use. Must use amylene-stabilized DCM. Ethanol-stabilized DCM will cause transacetalization.
Dimethyl Sulfoxide (DMSO) 46.7None (Store over Mol. Sieves)6/10 Highly hygroscopic. Only viable if strictly anhydrous; otherwise, absorbed water will trigger lactam formation.
Chloroform (CHCl₃ / CDCl₃) 4.8Basic Alumina (Ag+)2/10 Prohibited for storage. Generates HCl/DCl over time via photo-oxidation, rapidly destroying the compound.
Methanol (MeOH) 32.7N/A1/10 Prohibited. Nucleophilic solvent. Causes rapid transesterification of the lactim ether and transacetalization of the ketal.

Part 3: Troubleshooting FAQs

Q: My NMR shows a sudden appearance of a ketone peak (~210 ppm) and the loss of the ethylene glycol multiplet. What happened? A: You are observing the acid-catalyzed deprotection of the 1,4-dioxaspiro group [1]. This usually happens if you used standard, un-neutralized CDCl₃ for your NMR. Standard CDCl₃ generates DCl over time. Solution: Always filter CDCl₃ through a short plug of basic alumina immediately prior to dissolving this compound for NMR analysis.

Q: I see a new carbonyl stretch in my IR (~1650 cm⁻¹) and a loss of the methoxy peak in my NMR. Why? A: This is the hydrolysis of the lactim ether into its corresponding lactam[2]. The methoxy group is lost as methanol. This indicates moisture ingress. Ensure your storage vials are purged with Argon and that your solvent has been dried over activated 3Å molecular sieves.

Q: Can I use ethanol-stabilized Chloroform or DCM? A: No. The lactim ether and the ketal are both susceptible to nucleophilic attack by alcohols. Ethanol will engage in transacetalization (swapping the ethylene glycol out for two ethoxy groups) or react with the lactim ether. Always use amylene-stabilized halocarbons.

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol is a self-validating system designed to guarantee a shelf-life of >6 months at -20°C.

Step 1: Solvent Validation

  • Obtain HPLC-grade Acetonitrile (MeCN).

  • Perform a Karl Fischer titration to validate that the water content is <50 ppm . If >50 ppm, dry over activated 3Å molecular sieves for 48 hours.

Step 2: Matrix Neutralization

  • Add 0.1% (v/v) anhydrous Triethylamine (TEA) to the MeCN.

  • Self-Validation: Spot 10 µL of the solvent mixture onto a wetted pH indicator strip. The micro-environment pH should read ~7.5 - 8.0.

Step 3: Dissolution & Aliquoting

  • Weigh the 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene under a dry inert atmosphere (e.g., a nitrogen-filled glovebag).

  • Dissolve the compound in the neutralized MeCN to your desired stock concentration (e.g., 10 mM).

  • Aliquot the solution into amber glass vials (to prevent photo-degradation).

Step 4: Inert Storage

  • Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds.

  • Cap tightly with PTFE-lined septa.

  • Store at -20°C in a secondary container filled with indicating desiccant.

Workflow Step1 1. Solvent Validation (Karl Fischer <50ppm) Step2 2. Acid Neutralization (Add 0.1% v/v TEA) Step1->Step2 Step3 3. Inert Atmosphere (Argon Purge) Step2->Step3 Step4 4. Aliquoting (Amber Glass Vials) Step3->Step4 Step5 5. Storage (-20°C, Desiccated) Step4->Step5

Figure 2: Step-by-step workflow for the preparation and storage of ultra-stable stock solutions.

Protocol 2: Preparation of NMR Samples (Overcoming CDCl₃ Toxicity)

If you must use CDCl₃ for characterization, you must neutralize it to prevent in-situ degradation during the NMR scan.

  • Pack a glass Pasteur pipette with a small cotton plug.

  • Add 1.5 inches of Basic Alumina (Brockmann Grade I).

  • Elute 1 mL of CDCl₃ directly through the basic alumina into an NMR tube containing your dry compound.

  • Run the NMR experiment immediately. Do not store the compound in this state.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide: 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene vs. High-Strain Azaspirocyclic Intermediates

Executive Summary The integration of sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, aimed at improving physicochemical properties, escaping "flatland," and expanding patentable chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, aimed at improving physicochemical properties, escaping "flatland," and expanding patentable chemical space. Among these, azaspirocycles have gained immense traction. However, not all azaspirocycles serve the same strategic purpose.

This guide objectively compares two distinct classes of azaspirocycles:

  • The Divergent Scaffold: 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene [1], a highly functionalizable 7-membered azepane precursor designed for extensive downstream elaboration.

  • The Terminal Bioisostere: 2-Oxa-6-azaspiro[3.3]heptane [2], a rigid, high-strain 4/4 spirocycle deployed primarily as a "plug-and-play" surrogate for morpholine[3].

By understanding the mechanistic causality behind their reactivity, medicinal chemists can select the appropriate intermediate for either library generation or late-stage lead optimization.

Structural & Mechanistic Analysis

9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene: The Functionalizable Scaffold

This intermediate is a sophisticated 5/7 spirocycle featuring two orthogonal reactive centers designed for synthetic divergence:

  • The Cyclic Lactim Ether (9-Methoxy-8-ene): Standard lactams are notoriously resistant to nucleophilic addition due to resonance stabilization. By masking the lactam as a lactim ether (O-methylation), resonance is disrupted, rendering the C=N carbon highly electrophilic[4]. This allows for direct nucleophilic attack by Grignard reagents or amines, enabling the stereoselective synthesis of α-substituted azepanes.

  • The 1,4-Dioxa Ketal: This ethylene glycol-derived ketal protects a ketone at the C4 position. It is completely stable to the basic and nucleophilic conditions required to react with the lactim ether. Post-functionalization, it can be unmasked under mild aqueous acidic conditions to reveal a ketone—a critical handle for reductive amination or further spirocyclization.

2-Oxa-6-azaspiro[3.3]heptane: The High-Strain Bioisostere

In contrast, 2-oxa-6-azaspiro[3.3]heptane is a highly strained, rigid molecule[2]. It is not designed for ring functionalization. Instead, its secondary amine is highly nucleophilic, making it ideal for Buchwald-Hartwig cross-coupling or SNAr reactions to append the intact spirocycle onto a core pharmacophore.

The Lipophilicity Paradox: Counterintuitively, replacing a morpholine ring with this spirocycle typically lowers the LogD7.4 of the parent drug by as much as -1.0, despite the net addition of a carbon atom[5]. This occurs because the spirocyclic geometry increases the basicity (pKa) of the nitrogen, resulting in a higher fraction of protonated (more polar) species at physiological pH[2][5]. Furthermore, it enhances metabolic stability by removing the vulnerable α-protons adjacent to the morpholine oxygen[2].

Quantitative Data & Property Comparison

The following table summarizes the physicochemical and reactive differences between these two classes of intermediates, guiding their application in synthetic workflows.

Property / Feature9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene2-Oxa-6-azaspiro[3.3]heptane
Core Ring System 5/7 Spirocycle (Azepane/Ketal core)4/4 Spirocycle (Azetidine/Oxetane core)
Primary Strategic Role Divergent Scaffold / Building BlockTerminal Bioisostere (Morpholine Surrogate)
Key Reactive Centers Lactim Ether (C=N), Protected Ketone (Ketal)Secondary Amine (N-H)
Ring Strain Low to ModerateExceptionally High
Typical Reactions Nucleophilic Addition, Acidic DeprotectionBuchwald-Hartwig, SNAr, Amidation
Impact on LogD Variable (Depends on downstream functionalization)Typically Lowers LogD (-0.2 to -1.0)
Metabolic Liability Requires optimization of appended groupsHighly stable (lacks α-protons to oxygen)

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols outline the causality behind each procedural step.

Protocol 1: C9-Alkylation of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene

Objective: Generate an α-methylated azepane scaffold via nucleophilic addition to the lactim ether.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (1.0 equiv) and anhydrous THF (0.2 M). Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the lactim ether back to the unreactive lactam.

  • Nucleophilic Addition: Cool the solution to -78 °C. Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 equiv). Stir for 2 hours, allowing it to warm to 0 °C. Causality: The Grignard reagent selectively attacks the highly electrophilic C=N carbon. The ketal remains completely unreactive under these highly basic conditions.

  • In Situ Reduction: Re-cool to -78 °C and add Sodium borohydride (NaBH₄, 2.0 equiv) dissolved in anhydrous MeOH. Causality: The initial Grignard addition forms an intermediate imine; NaBH₄ reduces this imine to the stable secondary amine (azepane).

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the magnesium salts without dropping the pH low enough to prematurely cleave the 1,4-dioxa ketal. Extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.

Protocol 2: SNAr Incorporation of 2-Oxa-6-azaspiro[3.3]heptane

Objective: Append the morpholine bioisostere onto an electron-deficient heteroaryl chloride.

  • Reaction Setup: In a vial, combine 2-Oxa-6-azaspiro[3.3]heptane (1.2 equiv), the target heteroaryl chloride (1.0 equiv), and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in DMF (0.5 M). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the spirocycle for the electrophile.

  • Coupling: Heat the mixture to 80 °C for 4-6 hours. Monitor via LC-MS. Causality: The high nucleophilicity of the spirocyclic secondary amine allows for rapid displacement of the chloride via an Addition-Elimination (SNAr) mechanism.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer 3x with 5% aqueous LiCl. Causality: LiCl washing efficiently removes residual DMF from the organic phase, preventing streaking during downstream chromatography.

Synthetic Divergence Visualization

The following workflow diagram illustrates the logical relationships and divergent pathways of these two azaspirocycles.

G TitleComp 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (Lactim Ether + Ketal) NucAdd Nucleophilic Addition (Grignard/Amine) TitleComp->NucAdd Reacts at C=N Deprot Ketal Deprotection (Acidic Hydrolysis) TitleComp->Deprot Reacts at Ketal CompComp 2-Oxa-6-azaspiro[3.3]heptane (High-Strain Bioisostere) CrossCoup Buchwald-Hartwig / SNAr (N-Alkylation/Arylation) CompComp->CrossCoup Reacts at NH Azepane Functionalized Azepane (Scaffold Generation) NucAdd->Azepane Deprot->Azepane MorphIso Morpholine Surrogate (Terminal Bioisostere) CrossCoup->MorphIso

Fig 1. Divergent synthetic workflows for lactim ethers vs. terminal spirocyclic bioisosteres.

Conclusion

The choice between azaspirocyclic intermediates dictates the trajectory of a medicinal chemistry program. 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene is a powerful engine for diversity-oriented synthesis. Its dual-handle nature (lactim ether and ketal) allows chemists to build complex, highly substituted azepane libraries from a single starting material. Conversely, 2-Oxa-6-azaspiro[3.3]heptane is a precision tool used primarily in late-stage optimization to rescue a lead compound from metabolic liabilities or excessive lipophilicity.

References

  • Burress, C. et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters (via PMC). URL: [Link]

  • Celerier, J. P. et al. "Lactim ether chemistry. Cyclic .beta.-enamino ester synthesis." The Journal of Organic Chemistry. URL: [Link]

Sources

Comparative

HPLC Method Validation Protocol for Testing 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust purity assay for complex pharmaceutical intermediates requires looking beyond generic templates. The compound 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (CAS: 19...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity assay for complex pharmaceutical intermediates requires looking beyond generic templates. The compound 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (CAS: 1955540-16-5)[1] presents a unique analytical challenge. Structurally, it features a highly polar azepine-derived basic nitrogen spiro-fused to a 1,4-dioxa ketal ring.

This guide objectively compares traditional chromatographic approaches against an optimized High-pH Reversed-Phase (RP-HPLC) method. By analyzing the chemical causality behind method failures and successes, we establish a self-validating protocol fully compliant with the modernized ICH Q2(R2) guidelines[2][3].

Part 1: Method Comparison & Chemical Causality

To accurately quantify the purity of this spirocyclic intermediate, the analytical method must preserve the structural integrity of the analyte during the run. Ketals and spiro diorthoesters are notoriously acid-sensitive, undergoing rapid hydrolysis into ketones and diols in acidic aqueous environments[4][5].

Alternative 1: Traditional Acidic RP-HPLC (0.1% Formic Acid, pH 2.7)
  • Mechanism of Failure: The high concentration of protons ( H+ ) in standard acidic mobile phases catalyzes the rapid hydrolysis of the 1,4-dioxa spiro-ketal during the chromatographic run[5].

  • Result: This on-column degradation manifests as split peaks, broad baselines, and artificially low purity readouts. Furthermore, the basic azepine nitrogen interacts with unendcapped silanols on standard silica, causing severe peak tailing.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC) (pH 6.8)
  • Mechanism of Failure: While a neutral pH HILIC method avoids extreme acid-catalyzed degradation, the basic nitrogen remains partially ionized. This leads to complex mixed-mode retention (hydrophilic partitioning combined with cation exchange) on the stationary phase.

  • Result: Poor peak symmetry, reduced theoretical plates, and unpredictable retention times across different batches of mobile phase.

The Optimized Product: High-pH RP-HPLC on Hybrid C18 (pH 9.5)
  • Mechanism of Success: Operating at pH 9.5 completely suppresses the ionization of the basic nitrogen, driving the analyte into its neutral, hydrophobic state for optimal, sharp C18 retention. Crucially, the alkaline environment completely halts ketal hydrolysis, ensuring the structural integrity of the analyte[4].

  • Column Technology: Because traditional silica dissolves above pH 8.0, an Ethylene-Bridged Hybrid (EBH) C18 column is utilized to provide chemical stability and longevity.

G A 9-Methoxy-1,4-dioxa- 8-azaspiro[4.6]undec-8-ene B Acidic RP-HPLC (pH 2.7) A->B H+ Mobile Phase C HILIC Method (pH 6.8) A->C Neutral Phase D High-pH RP-HPLC (pH 9.5) A->D OH- Mobile Phase E Ketal Hydrolysis (Degradation) B->E Acid Catalysis F Mixed-Mode (Peak Tailing) C->F Silanol Binding G Intact Analyte (Sharp Peak) D->G Analyte Stabilized

Fig 1. Chromatographic behavior and degradation pathways of acid-sensitive spirocycles.

Part 2: Quantitative Performance Comparison

The following experimental data summarizes the system suitability parameters obtained when injecting a 100 µg/mL standard of the analyte across the three evaluated methods.

Chromatographic ParameterTraditional Acidic RP-HPLC (C18)HILIC (Amide Phase)Optimized High-pH RP-HPLC (Hybrid C18)
Retention Time (Rt) 3.2 min (Split Peak)8.5 min6.4 min
Asymmetry Factor (As) 2.8 (Severe Tailing)1.7 (Moderate Tailing)1.05 (Excellent Symmetry)
Theoretical Plates (N) < 2,0006,500> 15,000
Recovery / Purity % 64.2% (Degradation)97.1%99.8% (Intact)
Baseline Resolution FailsMarginalPasses (Rs > 2.0)

Part 3: Optimized Experimental Workflow

To ensure a self-validating system, the sample preparation must account for the analyte's instability in unbuffered aqueous solutions.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) into 1000 mL of LC-MS grade water to create a 10 mM solution. Adjust the pH to 9.5 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

Step 2: Sample Preparation (Critical Step)
  • Diluent: 50:50 (v/v) Water:Acetonitrile. Crucial Causality: The diluent must be adjusted to pH 9.0 with trace Ammonium Hydroxide. If standard unbuffered water is used, the slightly acidic dissolved CO2​ will cause the ketal to slowly hydrolyze in the autosampler vial over a 24-hour sequence.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the buffered diluent (100 µg/mL).

Step 3: Chromatographic Execution
  • Column: Ethylene-Bridged Hybrid (EBH) C18, 150 x 4.6 mm, 3.5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

  • Gradient: 10% B (0-2 min) 90% B (10 min) 90% B (12 min) 10% B (12.1 min) Re-equilibration (15 min).

Part 4: ICH Q2(R2) Validation Protocol

The modernized ICH Q2(R2) guidelines emphasize a lifecycle-based, scientific approach to analytical validation[3]. The optimized High-pH RP-HPLC method must be validated across the following core parameters[2][6].

Validation Spec Specificity (Peak Purity) Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Rec) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Method DoE) Prec->Rob

Fig 2. Sequential workflow for ICH Q2(R2) analytical method validation parameters.

Specificity & Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of expected impurities[3].

  • Protocol: Subject the sample to stress conditions: Acid (0.1 N HCl), Base (0.1 N NaOH), Oxidation (3% H2​O2​ ), Heat (60°C), and Photolysis (UV light)[2].

  • Causality Check: Acid degradation will yield >90% degradation within 1 hour due to rapid ketal cleavage[5]. The method must demonstrate baseline resolution ( Rs​>1.5 ) between the parent peak and the resulting ketone/diol degradants. Peak purity is confirmed via Photodiode Array (PDA) detection.

Linearity & Range

Linearity demonstrates that test results are directly proportional to the concentration of the analyte[3].

  • Protocol: Prepare five concentration levels ranging from 50% to 150% of the target assay concentration (50, 80, 100, 120, and 150 µg/mL)[7].

  • Acceptance Criteria: Perform linear regression analysis (Peak Area vs. Concentration). The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the 100% level response[7].

Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value[3][7].

  • Protocol: Spike known amounts of the 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene reference standard into a synthetic blank matrix at three levels: 80%, 100%, and 120%. Prepare each level in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels[7].

Precision (Repeatability & Intermediate Precision)

Precision evaluates the coherence of repeated measurements under specified conditions[7].

  • Repeatability: Inject the 100% standard solution six times sequentially on the same day. Acceptance: Relative Standard Deviation (%RSD) ≤2.0% [2].

  • Intermediate Precision: Execute the repeatability protocol on a different day, by a different analyst, using a different HPLC system[6]. Acceptance: Overall %RSD ≤2.0% .

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations, proving its reliability for routine quality control[3].

  • Protocol: Apply a Design of Experiments (DoE) approach to slightly alter critical parameters: Mobile Phase pH (9.3 and 9.7), Column Temperature (25°C and 35°C), and Flow Rate (0.9 mL/min and 1.1 mL/min).

  • Acceptance Criteria: System suitability parameters (Asymmetry ≤1.5 , Theoretical Plates ≥10,000 ) must be met under all perturbed conditions.

References[2] ICH - Validation of Analytical Procedures Q2(R2). Available at: https://www.ich.org/page/quality-guidelines[1] Aaronchem - 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene. Available at: https://www.aaronchem.com/[3] Lab Manager - ICH and FDA Guidelines for Analytical Method Validation. Available at: https://www.labmanager.com/[6] ICH - Validation of Analytical Procedure Q2(R2) Draft. Available at: https://www.ich.org/page/quality-guidelines[7] IntuitionLabs.ai - ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: https://intuitionlabs.ai/[4] ACS Publications - Spiro Diorthoester (SpiDo), a Human Plasma Stable Acid-Sensitive Cleavable Linker for Lysosomal Release. Available at: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.5b00280[5] MDPI - Regulating Drug Release Performance of Acid-Triggered Dimeric Prodrug-Based Drug Self-Delivery System. Available at: https://www.mdpi.com/1999-4923/16/8/1043

Sources

Validation

X-ray crystallography validation of the 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene structure

An in-depth technical analysis for researchers, structural biologists, and medicinal chemists evaluating structural validation methodologies for complex spirocyclic building blocks. Executive Summary The compound 9-Metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, structural biologists, and medicinal chemists evaluating structural validation methodologies for complex spirocyclic building blocks.

Executive Summary

The compound 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (CAS: 1955540-16-5) is a highly specialized spirocyclic building block. Featuring a rigid spiro[4.6] core that fuses a 1,4-dioxolane ring with a 7-membered azepine system, this scaffold is increasingly utilized in the synthesis of advanced therapeutics, including KRAS mutant inhibitors and GPCR modulators[1].

However, the presence of an 8-ene double bond adjacent to a methoxy group forms a cyclic imidate ( −N=C(OMe)− ) moiety. This structural motif presents a significant analytical challenge: it is prone to tautomerization, and the quaternary spirocenter lacks attached protons. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities (NMR, Mass Spectrometry, and Cryo-EM) to demonstrate why SC-XRD remains the definitive, self-validating standard for resolving such complex small-molecule architectures.

The Structural Challenge: Why Standard Modalities Fail

To understand the necessity of SC-XRD, we must first examine the causality behind the failure of standard spectroscopic methods when applied to spirocyclic imidates.

  • The Quaternary "Blind Spot" in NMR: Nuclear Magnetic Resonance (NMR) spectroscopy relies heavily on scalar coupling ( J -coupling) and through-space dipole-dipole interactions (NOE). Because the spiro carbon (C5) in this molecule has no attached protons, there is no direct 1H handle to determine the relative conformation of the 5-membered and 7-membered rings.2[2].

  • Tautomeric Ambiguity: The exact position of the double bond (N8=C9 vs. C9=C10) can shift depending on the solvent environment. Mass spectrometry (MS) only confirms the molecular weight (185.11 Da) and formula ( C9​H15​NO3​ ), offering zero 3D spatial data.

  • The Size Limit of Cryo-EM: 3[3].

DecisionTree Start Synthesize 9-Methoxy-1,4-dioxa- 8-azaspiro[4.6]undec-8-ene NMR 1H/13C & 2D NMR (Solution State) Start->NMR Check Can NOE resolve the quaternary spirocenter? NMR->Check Fail Ambiguous Geometry (Overlapping Signals) Check->Fail No (Proton-free center) XRD Single-Crystal X-Ray Diffraction (SC-XRD) Check->XRD Direct to definitive method Fail->XRD Requires crystallization Success Absolute Configuration & Tautomer Confirmation XRD->Success

Caption: Decision logic for structural validation of spirocyclic imidates.

Comparative Analysis: Modality Performance

The following table summarizes the quantitative and qualitative performance of each structural validation modality specifically applied to 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene.

Validation ModalitySpirocenter ResolutionTautomer IdentificationSample StateTurnaround TimePrimary Limitation
SC-XRD (X-Ray) Absolute (Atomic) Definitive (Bond Lengths) Single CrystalDays to WeeksRequires defect-free crystallization.
NMR Spectroscopy AmbiguousInferred (Solvent-dependent)SolutionHoursCannot easily resolve proton-free quaternary centers.
Mass Spectrometry NoneNoneGas PhaseMinutesYields no 3D geometric data.
Cryo-EM N/AN/AVitreous IceN/ATarget (185 Da) is vastly below the ~40 kDa size threshold.

Step-by-Step Methodology: SC-XRD Validation Protocol

To achieve atomic-level certainty, the experimental protocol must act as a self-validating system. The following workflow details the mechanistic reasoning behind each crystallographic step.

XRDWorkflow S1 1. Crystallization (Vapor Diffusion) S2 2. Cryo-Mounting (100K N2 Stream) S1->S2 S3 3. Diffraction (Cu Kα Source) S2->S3 S4 4. Phase Solution (Direct Methods) S3->S4 S5 5. Refinement (Least-Squares) S4->S5

Caption: Self-validating SC-XRD experimental workflow for small molecules.

Thermodynamic Crystallization
  • Action: Dissolve the compound in a minimal amount of a polar aprotic solvent (e.g., ethyl acetate) and subject it to vapor diffusion against a non-polar antisolvent (e.g., hexanes) over 48–72 hours.

  • Causality: Slow vapor diffusion ensures thermodynamic control, allowing molecules to pack into a defect-free lattice. Rapid precipitation leads to kinetic trapping and twinned/disordered crystals that diffract poorly.

Cryogenic Mounting (100 K)
  • Action: Harvest a single crystal (~0.1 mm in size) using a nylon cryoloop coated in paratone oil, and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

  • Causality: Cryo-cooling drastically reduces the thermal displacement parameters (B-factors) of the atoms. By freezing out molecular vibrations, high-angle diffraction spots become significantly more intense, allowing for sub-Angstrom resolution.

Data Collection & Phase Solution
  • Action: Irradiate the crystal using a Copper microfocus source ( λ=1.5418 Å). Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Causality: Copper radiation provides stronger anomalous dispersion signals for lighter atoms (C, N, O) compared to Molybdenum,2[2].

Anisotropic Refinement & Self-Validation
  • Action: Refine the structural model against the raw diffraction data ( F2 ) using full-matrix least-squares refinement (SHELXL).

  • Causality: The protocol validates itself mathematically via the R1​ factor.4[4]. Furthermore, running the final coordinate file through the IUCr's CheckCIF algorithm ensures no hidden symmetry errors or void spaces exist in the lattice.

Conclusion

For complex, semi-rigid building blocks like 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene, standard solution-state NMR leaves critical gaps in stereochemical and tautomeric knowledge. By measuring the physical scattering of electrons, SC-XRD provides a self-validating, mathematically rigorous confirmation of the spiro[4.6] geometry and the precise location of the cyclic imidate double bond, ensuring structural integrity before the compound is deployed in expensive downstream drug discovery campaigns.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.